4-(4-Fluorophenyl)butyryl chloride
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Overview
Description
4-(4-Fluorophenyl)butyryl chloride is a chemical compound with the molecular formula C10H10ClFO . It is used as a building block in the synthesis of various other compounds .
Molecular Structure Analysis
The molecular structure of 4-(4-Fluorophenyl)butyryl chloride consists of a butyryl group (a four-carbon chain) attached to a fluorophenyl group (a benzene ring with a fluorine atom) via a carbonyl group .Scientific Research Applications
Synthesis of Cationic Bleach Activator
“4-(4-Fluorophenyl)butyryl chloride” is used in the synthesis of a novel, highly effective, more sustainable, and cost-effective cationic bleach activator for cotton . This activator, named N-[4-(N,N,N)-triethylammoniumchloride-butyryl] caprolactam (TBUCC), is based on an aliphatic acyl chloride (4-chlorobutyryl chloride). It provides low-temperature bleaching with shorter dwelling time, resulting in decreased energy consumption and reduced fabric damage .
Synthesis of Novel Butyrophenones
“4-(4-Fluorophenyl)butyryl chloride” is used in the synthesis of novel butyrophenones . These compounds have led to the identification of a diazepane analogue of haloperidol, 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one (compound 13) with an interesting multireceptor binding profile .
Butyrate Biosynthesis
Although not directly mentioned in the search results, “4-(4-Fluorophenyl)butyryl chloride” could potentially be used in butyrate biosynthesis. Butyrate is a short-chain fatty acid that plays a crucial role in the health of the human gut microbiome .
Mechanism of Action
Target of Action
The primary target of 4-(4-Fluorophenyl)butyryl chloride is the μ-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, which include analgesia, euphoria, and respiratory depression .
Mode of Action
4-(4-Fluorophenyl)butyryl chloride, as an analog of butyrfentanyl, is likely to interact with its targets in a similar manner to other opioids . It binds to the μ-opioid receptor, mimicking the action of endogenous opioids. This binding triggers a series of intracellular events, leading to the inhibition of pain signal transmission .
Biochemical Pathways
Based on its structural similarity to other fentanyl analogs, it can be anticipated that its metabolism generally involves reactions likehydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
These compounds are typically well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
The molecular and cellular effects of 4-(4-Fluorophenyl)butyryl chloride are likely to be similar to those of other opioids. These effects include analgesia, euphoria, and potentially serious respiratory depression , which can be life-threatening .
properties
IUPAC Name |
4-(4-fluorophenyl)butanoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c11-10(13)3-1-2-8-4-6-9(12)7-5-8/h4-7H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGHRPHMHBMWMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)butyryl chloride |
Synthesis routes and methods
Procedure details
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